molecular formula C9H5F4NO B1399795 2-Fluoro-4-(trifluoromethoxy)phenylacetonitrile CAS No. 1240257-80-0

2-Fluoro-4-(trifluoromethoxy)phenylacetonitrile

Cat. No.: B1399795
CAS No.: 1240257-80-0
M. Wt: 219.14 g/mol
InChI Key: CABIXKMVRXTRSN-UHFFFAOYSA-N
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Description

2-Fluoro-4-(trifluoromethoxy)phenylacetonitrile is a chemical compound with the molecular formula C9H5F4NO and a molecular weight of 219.14 g/mol . It is characterized by the presence of a fluoro group and a trifluoromethoxy group attached to a phenyl ring, along with an acetonitrile group. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-Fluoro-4-(trifluoromethoxy)phenylacetonitrile typically involves multiple steps. One common method includes the reaction of 2-fluoro-4-(trifluoromethoxy)benzaldehyde with a suitable cyanide source under specific reaction conditions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature and pressure, as well as the use of catalysts to facilitate the reaction.

Chemical Reactions Analysis

2-Fluoro-4-(trifluoromethoxy)phenylacetonitrile undergoes various types of chemical reactions, including:

Comparison with Similar Compounds

Properties

IUPAC Name

2-[2-fluoro-4-(trifluoromethoxy)phenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F4NO/c10-8-5-7(15-9(11,12)13)2-1-6(8)3-4-14/h1-2,5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CABIXKMVRXTRSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)F)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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